Tert-butyl 3,3,3-trichloropropanimidate
Overview
Description
Tert-butyl 3,3,3-trichloropropanimidate is an organic compound with the molecular formula C₇H₁₂Cl₃NO and a molecular weight of 232.54 g/mol . This compound is primarily used in research and development within the field of organic chemistry.
Mechanism of Action
Target of Action
Tert-butyl 2,2,2-trichloroethanecarboximidate is primarily used as a reagent in the preparation of t-butyl esters and ethers . Its primary targets are therefore alcohols and carboxylic acids, which it converts into their respective ethers and esters .
Mode of Action
The compound interacts with its targets (alcohols and carboxylic acids) through a process known as alkylation . In this process, an alkyl group from the tert-butyl 2,2,2-trichloroethanecarboximidate molecule is transferred to the target molecule, resulting in the formation of an ether or ester .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of ethers and esters. The compound acts as a reagent, facilitating the conversion of alcohols and carboxylic acids into their respective ethers and esters . The downstream effects of this process depend on the specific roles that these ethers and esters play in various biochemical pathways.
Result of Action
The primary result of the action of tert-butyl 2,2,2-trichloroethanecarboximidate is the formation of t-butyl esters and ethers from alcohols and carboxylic acids . These products can have various molecular and cellular effects, depending on their specific chemical structures and the biological contexts in which they are used.
Action Environment
The action, efficacy, and stability of tert-butyl 2,2,2-trichloroethanecarboximidate can be influenced by various environmental factors. For instance, it is soluble in organic solvents, preferably nonpolar ones especially cyclohexane, while polar solvents promote ionization and decomposition . Therefore, the choice of solvent can significantly impact the compound’s reactivity and the yield of the reaction .
Preparation Methods
The synthesis of tert-butyl 3,3,3-trichloropropanimidate typically involves the reaction of tert-butylamine with 3,3,3-trichloropropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 3,3,3-trichloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.
Scientific Research Applications
Tert-butyl 3,3,3-trichloropropanimidate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties for industrial applications.
Comparison with Similar Compounds
Tert-butyl 3,3,3-trichloropropanimidate can be compared with similar compounds such as:
Tert-butyl 3,3,3-trifluoropropanimidate: Similar in structure but with fluorine atoms instead of chlorine, leading to different reactivity and applications.
Tert-butyl 3,3,3-tribromopropanimidate: Contains bromine atoms, which also affect its chemical properties and uses.
Tert-butyl 3,3,3-triiodopropanimidate:
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl 3,3,3-trichloropropanimidate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl3NO/c1-6(2,3)12-5(11)4-7(8,9)10/h11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUHQWXLWXWNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)CC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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